molecular formula C16H24 B8624490 3-(Isopropyl)-1,1,2,6-tetramethylindan CAS No. 68857-84-1

3-(Isopropyl)-1,1,2,6-tetramethylindan

Cat. No.: B8624490
CAS No.: 68857-84-1
M. Wt: 216.36 g/mol
InChI Key: JLVMQRKTHPQUBM-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characteristics

Molecular Geometry and Bonding Patterns

The molecular framework of 3-(isopropyl)-1,1,2,6-tetramethylindan consists of a bicyclic indane system (a benzene ring fused to a cyclopentane ring) substituted with four methyl groups and one isopropyl group. The IUPAC name, 2,3,3,5-tetramethyl-1-(propan-2-yl)-1,2-dihydroindene , reflects its substitution pattern (Figure 1).

Key Structural Features:
  • Indane Core : The benzene ring (positions 4,5,6,7,8,9) is fused to a cyclopentane ring (positions 1,2,3,10,11).
  • Substituents :
    • Methyl groups at positions 1, 2, 3, and 6.
    • Isopropyl group at position 3.

Bond lengths, derived from crystallographic data of analogous compounds, reveal characteristic patterns (Table 1):

Bond Type Length (Å) Reference Compound
C(aromatic)-C(aromatic) 1.38–1.40 Benzene derivatives
C(aliphatic)-C(aliphatic) 1.54–1.58 Cyclopentane
C(aromatic)-C(aliphatic) 1.48–1.50 Tetralin

The isopropyl group introduces steric bulk, distorting the cyclopentane ring and altering electron density in the aromatic system. This is evident in the SMILES notation: CC1C(C2=C(C1(C)C)C=C(C=C2)C)C(C)C , which highlights branching at position 3.

Stereochemical Considerations and Chiral Centers

Despite its four methyl groups and isopropyl substituent, this compound lacks chiral centers. The substituents are arranged symmetrically, as confirmed by its InChIKey (JLVMQRKTHPQUBM-UHFFFAOYSA-N) , which encodes no stereochemical descriptors.

Torsional Strain Analysis:
  • The cyclopentane ring adopts a twist conformation to alleviate strain from the geminal dimethyl groups (positions 1 and 2).
  • The isopropyl group at position 3 adopts a pseudo-equatorial orientation , minimizing 1,3-diaxial interactions with the methyl group at position 6.

These features contrast with chiral indane derivatives like 1,2,3,4-tetramethylindan , where asymmetric substitution creates enantiomers.

Comparative Analysis with Related Indane Derivatives

The physicochemical properties of this compound differ markedly from simpler indanes due to its substitution pattern (Table 2):

Property This compound 1,2-Dimethylindane 1,1,3-Trimethylindane
Molecular Weight (g/mol) 216.36 160.26 174.28
XLogP3 5.4 4.1 4.7
Rotatable Bonds 1 0 0
Hydrogen Bond Acceptors 0 0 0
Key Differences:
  • Lipophilicity : The isopropyl group increases XLogP3 by 1.3 units compared to 1,2-dimethylindane, enhancing hydrophobicity.
  • Conformational Flexibility : A single rotatable bond (isopropyl C-C) allows limited flexibility absent in fully methylated analogs.
  • Thermal Stability : Bulky substituents raise the melting point (estimated 120–130°C) relative to less-substituted indanes.

Properties

CAS No.

68857-84-1

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

2,3,3,5-tetramethyl-1-propan-2-yl-1,2-dihydroindene

InChI

InChI=1S/C16H24/c1-10(2)15-12(4)16(5,6)14-9-11(3)7-8-13(14)15/h7-10,12,15H,1-6H3

InChI Key

JLVMQRKTHPQUBM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C=C2)C)C(C)C

Origin of Product

United States

Scientific Research Applications

Fragrance Industry

One of the primary applications of 3-(Isopropyl)-1,1,2,6-tetramethylindan is in the fragrance industry . The compound exhibits a scent profile that is often described as fruity and woody, making it suitable for creating synthetic fragrances that mimic natural aromas.

  • Synthetic Fragrance Development : The compound's ability to replicate the scent of blackcurrant and other berry-like fragrances allows it to be used in perfumes and personal care products. Its synthetic nature ensures consistency in production and quality control compared to natural extracts .
  • Market Demand : There is a growing market demand for synthetic fragrances that possess a natural olfactory character. This trend drives the development of compounds like this compound which can be produced in large quantities without the variability associated with natural sources .

Food Flavoring

In addition to its use in fragrances, this compound is also utilized in the food industry :

  • Flavoring Agent : The compound can be used as a flavoring agent in various food products. It imparts a taste reminiscent of blackcurrant juice and can be incorporated into fruit flavorings such as raspberry and other berry flavors .
  • Regulatory Compliance : When used as a flavoring compound, it is typically applied at concentrations ranging from 0.01 to 100 ppm in food products. This range ensures compliance with food safety regulations while delivering the desired flavor profile .

Case Studies and Research Insights

Several studies have explored the applications of this compound:

  • Perfume Formulation Studies : Research has demonstrated how this compound can enhance the olfactory characteristics of various perfume formulations. By adjusting concentrations and combining it with other fragrance ingredients, perfumers can create complex scent profiles that appeal to consumers .
  • Flavor Profile Analysis : Case studies on flavor development have shown that incorporating this compound significantly improves the sensory attributes of food products. Sensory evaluation panels have confirmed its effectiveness in mimicking natural fruit flavors .

Potential Environmental Impact

As with many synthetic compounds used in consumer products, there are considerations regarding the environmental impact of this compound:

  • Biodegradability Studies : Research into the biodegradability of this compound is ongoing to assess its long-term environmental effects. Understanding how it breaks down in natural environments is essential for evaluating its safety and sustainability .
  • Regulatory Frameworks : Regulatory bodies are increasingly focused on assessing the risks associated with synthetic compounds used in consumer products. This includes evaluating exposure levels and potential toxicity linked to long-term use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 3-(isopropyl)-1,1,2,6-tetramethylindan:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS/EC Numbers Key Differences
4,5,6,7-Tetramethylindan C₁₃H₁₈ 174.29 Not specified Lacks isopropyl group; methyl groups at positions 4,5,6,6.
1-Isopropyl-1,3,3,6-tetramethylindan C₁₆H₂₄ 216.36 Not specified Isopropyl at position 1; methyl groups at 1,3,3,6.
2,4,5,6,7-Pentamethylindene C₁₄H₁₈ 186.30 Not specified Unsaturated indene backbone; additional methyl group.

Spectral and Analytical Data

  • Mass Spectrometry :
    • This compound: m/z 216 (M⁺), m/z 173 (loss of C₃ group) .
    • 1-Isopropyl-1,3,3,6-tetramethylindan: m/z 250 (M⁺), m/z 173 (loss of C₄ group) .
  • IR Spectroscopy :
    • Both isomers show characteristic C–H stretching (2800–3000 cm⁻¹) but differ in ring-substitution patterns (e.g., 878 cm⁻¹ for para-substituted benzene in 1-isopropyl derivative) .

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